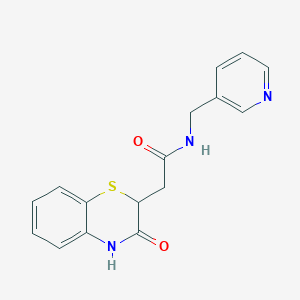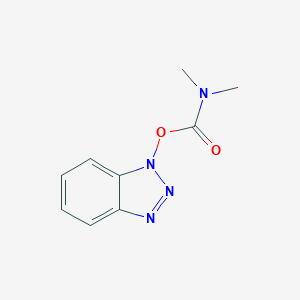
3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile is a complex organic compound that features a piperazine ring, an indole moiety, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The piperazine ring may undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry,
特性
分子式 |
C16H16N4O2 |
|---|---|
分子量 |
296.32g/mol |
IUPAC名 |
(2Z)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)propanenitrile |
InChI |
InChI=1S/C16H16N4O2/c1-19-6-8-20(9-7-19)16(22)12(10-17)14-11-4-2-3-5-13(11)18-15(14)21/h2-5H,6-9H2,1H3,(H,18,21)/b14-12- |
InChIキー |
OETQQIZSRQMWBP-OWBHPGMISA-N |
SMILES |
CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
異性体SMILES |
CN1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N |
正規SMILES |
CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4-Dichlorophenyl)methyl]quinazolin-4-one](/img/structure/B427983.png)
![3-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427985.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-(trichloromethyl)-4(3H)-quinazolinone](/img/structure/B427986.png)
![3-[2-(2-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427987.png)
![3-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427988.png)

![3-[2-(4-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427992.png)

![3-[(2,6-dichlorobenzyl)oxy]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B427996.png)

![1-(4-chlorobenzyl)-5,7-dimethyl[1,8]naphthyridin-2(1H)-one](/img/structure/B427998.png)
![2-(3,4-dichlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B427999.png)

